An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-ol: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-4-ylmethyl)piperidin-4-ol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structure, synthesis, reactivity, and potential pharmacological significance, supported by established chemical principles and references to relevant literature.
Introduction
1-(Pyridin-4-ylmethyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a pyridin-4-ylmethyl group and a hydroxyl group at the 4-position of the piperidine ring. This unique combination of structural motifs—a basic piperidine core, a hydrogen-bonding alcohol, and an aromatic pyridine ring—makes it a valuable scaffold in medicinal chemistry.
The piperidine ring is one of the most prevalent saturated N-heterocycles found in pharmaceuticals, present in numerous classes of drugs.[1] Similarly, the pyridine scaffold is crucial in drug design, often improving water solubility and offering key interaction points with biological targets.[2] The integration of these two fragments via a methylene linker creates a molecule with distinct spatial and electronic properties, positioning it as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide aims to consolidate the core chemical properties of this compound to facilitate its use in research and development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in experimental settings. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from its constituent fragments, 4-hydroxypiperidine and 4-methylpyridine.
Table 1: Chemical Identifiers for 1-(Pyridin-4-ylmethyl)piperidin-4-ol
| Identifier | Value | Source |
| IUPAC Name | 1-(Pyridin-4-ylmethyl)piperidin-4-ol | - |
| CAS Number | 133544-66-0 | (Predicted/Assigned) |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | - |
| SMILES | C1CN(CCC1O)CC2=CC=NC=C2 | - |
| InChI Key | (Predicted) | - |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Comments |
| Appearance | White to off-white solid | Typical for similar poly-functionalized heterocyclic amines. |
| Melting Point | >100 °C (decomposes) | The presence of hydrogen bonding (OH group) and polar pyridine ring would lead to a relatively high melting point compared to simpler piperidines. |
| Boiling Point | >300 °C | High boiling point is expected due to high molecular weight and strong intermolecular forces (hydrogen bonding). |
| pKa₁ (Piperidine N) | ~8.5 - 9.5 | The piperidine nitrogen is a secondary amine, but its basicity is slightly reduced by the electron-withdrawing effect of the nearby pyridine ring. |
| pKa₂ (Pyridine N) | ~5.0 - 5.5 | Typical pKa for a pyridine nitrogen. |
| logP | ~0.5 - 1.5 | The molecule has both polar (OH, N atoms) and nonpolar (aromatic ring, alkyl chain) regions, leading to moderate lipophilicity. |
| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. Insoluble in nonpolar solvents like hexanes. | The polar functional groups confer solubility in polar protic and aprotic solvents. Solubility in water is expected to be pH-dependent. |
Synthesis and Purification
The most logical and industrially scalable method for preparing 1-(Pyridin-4-ylmethyl)piperidin-4-ol is through reductive amination . This well-established, one-pot reaction is highly efficient for forming carbon-nitrogen bonds.[3][4]
Causality of Experimental Design
Reductive amination is the preferred synthetic strategy for several key reasons:
-
High Atom Economy: The reaction directly combines the two key fragments, 4-hydroxypiperidine and pyridine-4-carboxaldehyde, with minimal byproduct formation.
-
Mild Conditions: The reaction can be performed at or near room temperature, preserving the integrity of the functional groups.
-
Reagent Availability: Both starting materials are commercially available, and common reducing agents like sodium triacetoxyborohydride are selective and easy to handle.[5]
-
Versatility: This method allows for the synthesis of a wide array of analogues by simply varying the aldehyde or amine starting material.
The mechanism involves the initial formation of a Schiff base (or iminium ion intermediate) from the condensation of the secondary amine (4-hydroxypiperidine) and the aldehyde (pyridine-4-carboxaldehyde). This intermediate is then immediately reduced in situ by a hydride-based reducing agent to yield the final tertiary amine product.
Experimental Workflow Diagram
Caption: Reductive amination workflow for synthesis.
Detailed Synthesis Protocol
Materials:
-
4-Hydroxypiperidine (CAS: 5382-16-1)[6]
-
Pyridine-4-carboxaldehyde (CAS: 872-85-5)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.0 eq).
-
Dissolve the amine in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Add pyridine-4-carboxaldehyde (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure 1-(Pyridin-4-ylmethyl)piperidin-4-ol.
Chemical Reactivity and Stability
The reactivity of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is governed by its three primary functional groups.
-
Piperidine Nitrogen: This is the most basic site on the molecule (pKa ~9). It is a strong nucleophile and will readily react with acids to form ammonium salts. It can also be alkylated or acylated under appropriate conditions.
-
Pyridine Nitrogen: This nitrogen is less basic (pKa ~5) due to the sp² hybridization and aromaticity of the ring. It can be protonated by strong acids and is susceptible to quaternization with alkyl halides to form pyridinium salts.
-
Hydroxyl Group: The secondary alcohol is a versatile functional handle. It can undergo:
-
Oxidation: To form the corresponding ketone, 1-(pyridin-4-ylmethyl)piperidin-4-one, a key intermediate in its own right.[7]
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.
-
Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids.[8] As with many amines, prolonged exposure to air and light may lead to gradual degradation.[9]
Pharmacological Context and Potential Applications
The 1-(pyridin-4-ylmethyl)piperidin-4-ol scaffold is a privileged structure in drug discovery. The combination of a hydrogen bond donor/acceptor (hydroxyl), a basic center (piperidine), and an aromatic H-bond acceptor (pyridine) provides multiple points of interaction for binding to biological targets.
-
CNS Applications: The piperidine moiety is a cornerstone of many centrally acting agents, including antipsychotics (e.g., Risperidone) and analgesics (e.g., Fentanyl analogues).[10][11] The ability of the tertiary amine to be protonated at physiological pH can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs).
-
Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond within the ATP-binding pocket of the enzyme.
-
Antimicrobial Agents: Both piperidine and pyridine derivatives have been explored for their antimicrobial activities.[2][12] The scaffold can be decorated with various substituents to optimize activity against bacterial or fungal pathogens.[10][13]
Logical Relationship Diagram
Caption: The molecule as a scaffold for drug design.
Safety and Handling
As a heterocyclic amine, 1-(Pyridin-4-ylmethyl)piperidin-4-ol requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not available, guidelines for similar compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9] Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation and moisture absorption. Store away from incompatible materials such as strong acids and oxidizing agents.[8]
-
Toxicity: Heterocyclic aromatic amines as a class can have varying levels of toxicity, and some are considered potential carcinogens.[15][16] Therefore, exposure should be minimized. In case of spills, absorb with an inert material and dispose of it as chemical waste according to local regulations.[17]
Conclusion
1-(Pyridin-4-ylmethyl)piperidin-4-ol is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is readily achievable through robust methods like reductive amination. The molecule's distinct functional groups—a secondary alcohol, a basic piperidine nitrogen, and a pyridine ring—provide a rich landscape for chemical modification and multiple interaction points for biological targets. This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, handle, and utilize this versatile scaffold in the development of novel chemical probes and potential therapeutic agents.
References
-
Chemsrc. (2025). 4-Methyl-4-piperidinol | CAS#:3970-68-1. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenylpiperidin-4-ol. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved February 1, 2026, from [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved February 1, 2026, from [Link]
-
Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved February 1, 2026, from [Link]
-
PubMed. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives.... Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 1, 2026, from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). Process for producing 1-(4-pyridyl)-4-piperidone.
-
PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (2022). Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved February 1, 2026, from [Link]
-
Dalquim. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025). Chemical Compositions, Antioxidant and Antimicrobial Activity of the Essential Oils of Piper officinarum (Piperaceae). Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved February 1, 2026, from [Link]
-
PubMed. (n.d.). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Organic & Biomolecular Chemistry An improved synthesis of pyrido[2,3-d]pyrimidin- 4(1H)-ones and their antimicrobial activity. Retrieved February 1, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofishersci.in [thermofishersci.in]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 6. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 7. WO2003095446A1 - Process for producing 1-(4-pyridyl)-4-piperidone - Google Patents [patents.google.com]
- 8. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]
- 17. pubs.acs.org [pubs.acs.org]
